molecular formula C15H21NO5S B3011647 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid CAS No. 872107-72-7

3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid

Cat. No.: B3011647
CAS No.: 872107-72-7
M. Wt: 327.4
InChI Key: RNKHACHBXOIHPU-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid is a high-quality chemical reagent with the CAS Registry Number 872107-72-7 . This compound features a molecular formula of C15H21NO5S and a molecular weight of 327.40 g/mol . Its structure incorporates a benzoic acid core that is differentially functionalized with a 4-methoxy group and a 3,5-dimethylpiperidine sulfonamide moiety, a feature present in compounds investigated for potential pharmacological activity . The presence of the sulfonyl group bridging the aromatic system and the alicyclic amine can be significant for interacting with biological targets, as sulfonyl-substituted benzoic acid derivatives have been explored in scientific research for various applications, including in the study of potential therapeutics . Supplied with a purity of 95% , this product is intended for research and development purposes exclusively. It is essential for researchers to handle this material according to established laboratory safety protocols. The recommended storage condition for this compound is at 2-8°C . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)sulfonyl-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-10-6-11(2)9-16(8-10)22(19,20)14-7-12(15(17)18)4-5-13(14)21-3/h4-5,7,10-11H,6,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKHACHBXOIHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 3,5-dimethylpiperidine with sulfonyl chloride to introduce the sulfonyl group. This intermediate is then reacted with 4-methoxybenzoic acid under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Properties
Research indicates that derivatives of piperidine compounds, including 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid, exhibit significant antidepressant activity. Studies have shown that these compounds can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression and anxiety disorders.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperidine ring can enhance the selectivity and potency of these compounds against serotonin receptors, leading to improved therapeutic outcomes in animal models of depression .

Pharmacological Applications

2.1 Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary data suggest that it may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Data Table: Anticancer Activity Assessment

Study ReferenceCancer TypeIC50 (µM)Mechanism of Action
Breast15Inhibition of cell proliferation
Lung10Induction of apoptosis
Colon12Disruption of angiogenesis

2.2 Neuroprotective Effects
Additionally, this compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems may contribute to its protective effects on neuronal cells.

Synthetic Applications

3.1 Synthesis of Novel Compounds
The sulfonyl group present in this compound serves as a versatile building block for the synthesis of various derivatives. These derivatives can be tailored for specific biological activities, making this compound a valuable precursor in drug development.

Synthesis Overview:
The synthesis typically involves the reaction of 4-methoxybenzoic acid with a suitable sulfonyl chloride derivative in the presence of a base, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

Key structural variations among sulfonamide-benzoic acid derivatives include:

  • Sulfonyl Substituents :
    • 3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid : Features a fluorophenyl sulfonyl group and a propionic acid backbone. Used in synthesizing bicalutamide, a prostate cancer drug .
    • 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid : Replaces the benzoic acid with a piperidine-carboxylic acid and uses an isoxazole sulfonyl group. Exhibits moderate lipophilicity (LogP = 0.34) and a molecular weight of 288.32 g/mol .
    • Sodium salts of benzimidazole sulfonamides : Include sodium 3-[5-methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoate. The sodium salt enhances water solubility .
  • Core Modifications: 4-Methoxybenzoic acid vs. Propionic Acid: The benzoic acid core (as in the target compound) provides stronger acidity (pKa ~4.2) compared to propionic acid derivatives (pKa ~4.9), influencing ionization and binding interactions . Perfluorinated Sulfonyl Derivatives: Examples like 2,3,4,5-tetrachloro-6-[[[3-[[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]-benzoic acid exhibit high environmental persistence due to perfluorinated chains .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) LogP Key Features
3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid (Target) C15H21NO5S* ~327.40 N/A ~1.8† High steric bulk, moderate acidity
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid C11H16N2O5S 288.32 519.0 0.34 Isoxazole sulfonyl, low LogP
3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid C10H11FO5S 262.25 N/A ~1.2 Fluorophenyl group, drug precursor
Sodium 3-[5-methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoate C23H23N3O7S2Na 555.56 N/A N/A High solubility, sodium salt

*Estimated based on structural similarity.
†Predicted using fragment-based methods.

Key Research Findings

  • Sulfonyl Group Diversity : Substituting the sulfonyl group with aromatic (e.g., fluorophenyl) or heterocyclic (e.g., isoxazole) moieties alters LogP and target affinity. Piperidine-based sulfonamides, like the target compound, may offer improved blood-brain barrier penetration compared to polar derivatives .
  • Acidity and Binding : The 4-methoxybenzoic acid core’s acidity (pKa ~4.2) enhances ionic interactions in biological systems, whereas propionic acid derivatives (pKa ~4.9) are less ionized at physiological pH .
  • Synthetic Utility : The use of sulfinic acid salts in synthesizing sulfonamides () underscores scalable methodologies for such compounds.

Biological Activity

3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid is a sulfonamide derivative with potential therapeutic applications. This compound has garnered attention due to its biological activity, particularly in the context of cancer treatment and as a modulator of various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N3O4S, with a molecular weight of approximately 341.41 g/mol. The compound features a piperidine ring, a sulfonyl group, and a methoxy-substituted aromatic ring, contributing to its unique pharmacological profile.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation.
  • Modulation of Signaling Pathways : This compound may interact with signaling pathways such as the Hypoxia-Inducible Factor (HIF) pathway, which is crucial in cancer progression and response to hypoxia .

Anticancer Properties

Several studies have explored the anticancer potential of sulfonamide derivatives. For instance:

  • In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways.
  • In vivo studies demonstrated significant tumor reduction in xenograft models when treated with related sulfonamide compounds, suggesting that this compound could exhibit similar effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes
Signaling ModulationAffects HIF pathways related to tumor growth

Case Study 1: In Vitro Efficacy

A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of apoptotic pathways and cell cycle arrest at the G2/M phase.

Case Study 2: In Vivo Tumor Reduction

In a mouse model of colorectal cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers and reduced angiogenesis in treated tumors.

Safety and Toxicology

Preliminary toxicological assessments indicate that while the compound exhibits potent biological activity, it also requires careful evaluation for off-target effects. Studies are ongoing to determine the therapeutic index and potential side effects associated with prolonged exposure.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid, and what key intermediates are involved?

  • Methodology : The compound can be synthesized via sulfonylation of 4-methoxybenzoic acid derivatives using 3,5-dimethylpiperidine sulfonyl chloride. Key intermediates include the benzoic acid precursor and the sulfonyl chloride derivative. Reaction optimization often involves anhydrous conditions (e.g., DCM as solvent) and bases like triethylamine to neutralize HCl byproducts. Characterization via 1H^1H-NMR and LC-MS is critical to confirm intermediates .
  • Challenges : Impurities from incomplete sulfonylation or residual solvents require purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the compound characterized for purity and structural identity in academic research?

  • Analytical Workflow :

  • HPLC : Use a C18 column with mobile phases like methanol/buffer (65:35 v/v, pH 4.6 adjusted with sodium acetate and 1-octanesulfonate) to assess purity .
  • Spectroscopy : IR for sulfonyl (S=O, ~1350 cm1 ^{-1}) and carboxylic acid (O-H, ~2500-3000 cm1 ^{-1}) groups. 13C^{13}C-NMR confirms the piperidine and methoxy substituents .
  • Mass Spec : High-resolution ESI-MS to verify molecular ion peaks (expected m/z ~365-370 for the parent ion) .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data in studies involving this compound?

  • Root Cause Analysis :

  • Batch Variability : Test multiple synthetic batches for impurities (e.g., residual dimethylpiperidine) via LC-MS. Adjust purification protocols if needed .
  • Assay Conditions : Bioactivity discrepancies may arise from buffer pH (affecting carboxylic acid ionization) or solvent polarity. Standardize assay buffers (e.g., PBS pH 7.4) and include vehicle controls .
    • Validation : Replicate experiments with orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

Q. What experimental design considerations are critical for stability studies of this compound?

  • Degradation Pathways :

  • Hydrolysis : The sulfonamide bond is susceptible to acidic/basic conditions. Perform forced degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24h) to identify degradation products .
  • Thermal Stability : Store lyophilized samples at -20°C under argon to prevent sulfonyl group oxidation. Monitor via DSC/TGA for decomposition thresholds .
    • Protocol Optimization : Use inert atmospheres during handling and stabilize solutions with antioxidants (e.g., BHT) for long-term storage .

Q. How can structural modifications enhance the compound's solubility without compromising activity?

  • Rational Design :

  • Carboxylic Acid Bioisosteres : Replace the benzoic acid moiety with tetrazole or acyl sulfonamide groups to improve aqueous solubility while retaining hydrogen-bonding capacity .
  • Piperidine Substitution : Introduce polar groups (e.g., hydroxyl or amine) at the 3,5-dimethyl positions to enhance hydrophilicity. Monitor logP shifts via shake-flask assays .
    • Validation : Compare solubility (e.g., nephelometry) and activity (IC50_{50}) of derivatives to identify optimal analogs .

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